Product packaging for Lutetium chloride(Cat. No.:CAS No. 10099-66-8)

Lutetium chloride

Cat. No.: B238766
CAS No.: 10099-66-8
M. Wt: 281.32 g/mol
InChI Key: AEDROEGYZIARPU-UHFFFAOYSA-K
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Description

Context within Rare Earth Element Chemistry

Lutetium is the final element in the lanthanide series of rare earth metals. americanelements.comstanfordmaterials.com Consequently, its compounds, including lutetium(III) chloride, exhibit chemical behaviors characteristic of this group. The lutetium atom has the smallest metallic radius of any rare earth element and typically exists in the +3 oxidation state in its compounds. americanelements.comstanfordmaterials.comsputtertargets.netbritannica.com Unlike many other rare earth elements, lutetium lacks a magnetic moment. americanelements.comstanfordmaterials.com The chemistry of lutetium(III) chloride is representative of late lanthanide halides, which are known for their hygroscopic nature and reactivity towards water to form hydrates.

Academic Significance of Lutetium(III) Chloride

The academic significance of lutetium(III) chloride stems from its role as a precursor and a catalyst in various chemical syntheses and material science applications. chemimpex.com It serves as a starting material for the production of pure lutetium metal through reduction processes. wikipedia.org Furthermore, its derivatives are integral to the development of advanced materials with specific optical and electronic properties. stanfordmaterials.comchemimpex.com The study of its coordination chemistry and its role in catalyzing organic reactions continues to be an active area of research. chemimpex.comsmolecule.com

Overview of Research Domains Pertaining to Lutetium(III) Chloride

Research involving lutetium(III) chloride spans several key domains:

Materials Science: It is a crucial precursor for synthesizing luminescent materials, such as phosphors and scintillators. chemimpex.comsmolecule.com For instance, it is used to fabricate lutetium aluminum garnet (LuAG), a material valued in scintillation detectors and solid-state lighting. smolecule.comsigmaaldrich.comsigmaaldrich.com Its application extends to the production of high-performance ceramics and specialty glasses, where it can enhance optical and mechanical properties. chemimpex.comsmolecule.com

Catalysis: In organic chemistry, lutetium(III) chloride and its complexes are investigated as catalysts for various reactions, including polymerization, hydrogenation, and alkylation. stanfordmaterials.comsputtertargets.netsmolecule.comsamaterials.com It has been used as a precursor to synthesize chiral-bridged lutetium catalysts for asymmetric hydroamination. sigmaaldrich.comsigmaaldrich.com

Nuclear Medicine: The radioactive isotope lutetium-177 (B1209992), which can be derived from lutetium(III) chloride, is a focus of research in targeted radionuclide therapy for cancer treatment. wikipedia.orgontosight.ai Lutetium-177 chloride is used to radiolabel carrier molecules for this purpose. tga.gov.aueuropa.eu

Analytical Chemistry: Lutetium(III) chloride has been used to modify glassy carbon electrodes to enhance their sensitivity for detecting specific ions in water samples. smolecule.comsigmaaldrich.com

The following table provides a summary of the key properties of anhydrous and hydrated lutetium(III) chloride:

PropertyAnhydrous Lutetium(III) ChlorideLutetium(III) Chloride Hexahydrate
Chemical Formula LuCl₃ wikipedia.orgLuCl₃·6H₂O wikipedia.org
Molar Mass 281.33 g/mol sigmaaldrich.com389.42 g/mol smolecule.com
Appearance White to light grey powder, colorless or white monoclinic crystals wikipedia.orgchemicalbook.comColorless crystalline powder smolecule.com
Melting Point 905-925 °C wikipedia.orgsigmaaldrich.comchemicalbook.comNot applicable
Density 3.98 g/cm³ at 25 °C wikipedia.orgsigmaaldrich.comchemicalbook.comNot available
Solubility in water Soluble wikipedia.orgchemicalbook.comHighly soluble chemimpex.comsmolecule.com
Crystal Structure Monoclinic wikipedia.orgNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Lu B238766 Lutetium chloride CAS No. 10099-66-8

Properties

CAS No.

10099-66-8

Molecular Formula

Cl3Lu

Molecular Weight

281.32 g/mol

IUPAC Name

lutetium(3+);trichloride

InChI

InChI=1S/3ClH.Lu/h3*1H;/q;;;+3/p-3

InChI Key

AEDROEGYZIARPU-UHFFFAOYSA-K

SMILES

Cl[Lu](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Lu+3]

Other CAS No.

10099-66-8

Pictograms

Irritant

Origin of Product

United States

Synthesis Methodologies for Lutetium Iii Chloride and Its Derivatives

Direct Synthesis from Lutetium Metal and Halogens

Lutetium metal, a reactive lanthanide, readily reacts with halogens to form the corresponding trihalides. Specifically, lutetium metal reacts directly with chlorine gas (Cl₂) to produce lutetium(III) chloride. This direct halogenation is a fundamental method for synthesizing metal chlorides, represented by the equation:

2 Lu(s) + 3 Cl₂(g) → 2 LuCl₃(s) webelements.compilgaardelements.comsputtertargets.net

This method requires high-purity lutetium metal as a starting material to ensure the purity of the final lutetium(III) chloride product.

Synthesis via Precursor Compounds

More commonly, lutetium(III) chloride is synthesized using precursor compounds, most notably lutetium oxide (Lu₂O₃), which is more stable and accessible.

The preparation of anhydrous lutetium(III) chloride is often complicated by its hygroscopic nature and the tendency to form oxychlorides. A prominent method for obtaining the anhydrous form is Chemical Vapor Transport (CVT) . In this technique, lutetium oxide (Lu₂O₃) is reacted with aluminum chloride (Al₂Cl₆) at approximately 300 °C to form lutetium(III) chloride. The product is then purified through CVT in a temperature gradient (e.g., 400 °C to 180 °C), with residual Al₂Cl₆ removed using dry chlorine-nitrogen gas at 200 °C, yielding products with purities exceeding 99.9% researchgate.netifpan.edu.pl.

Other methods for producing anhydrous lutetium(III) chloride include reacting lutetium oxide or carbonate with chlorinating agents like thionyl chloride (SOCl₂) or carbon tetrachloride (CCl₄) at elevated temperatures researchgate.net. For instance, the reaction of lutetium oxide with thionyl chloride, potentially in the presence of a solvent such as 1,1,2-dimethoxyethane, can yield solvated anhydrous lutetium(III) chloride researchgate.net. Additionally, anhydrous LuCl₃ can be obtained by dehydrating the hexahydrate form, often through heating with ammonium (B1175870) chloride (NH₄Cl) in an inert gas stream at temperatures ranging from 200-400 °C, though this may lead to minor amounts of lutetium oxychloride (LuOCl) nist.govtandfonline.com.

Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) is typically synthesized by reacting lutetium oxide with hydrochloric acid (HCl). The reaction is represented as:

Lu₂O₃(s) + 6 HCl(aq) → 2 LuCl₃·6H₂O(s) smolecule.comwikipedia.org

Following this reaction, the hexahydrate is usually isolated through evaporation of the aqueous solution and subsequent crystallization. Drying the crystals over desiccants such as calcium chloride (CaCl₂), phosphorus pentoxide (P₂O₅), and sodium hydroxide (B78521) (NaOH) is employed to remove residual moisture nist.govtandfonline.com. An alternative route involves mixing solutions of lutetium nitrate (B79036) and sodium chloride, which leads to the precipitation of lutetium(III) chloride, subsequently crystallized as the hexahydrate wikipedia.org.

This section consolidates the transformation of lutetium oxide into lutetium(III) chloride, encompassing both anhydrous and hexahydrate forms, depending on the chosen chlorinating agent and reaction conditions:

Using Aluminum Chloride (Al₂Cl₆): The reaction between Lu₂O₃ and Al₂Cl₆ at 300 °C, followed by Chemical Vapor Transport (CVT), yields high-purity anhydrous LuCl₃ researchgate.net.

Using Hydrochloric Acid (HCl): Reacting Lu₂O₃ with aqueous HCl followed by evaporation and crystallization produces lutetium(III) chloride hexahydrate nist.govsmolecule.comwikipedia.org.

Using Thionyl Chloride (SOCl₂): Lu₂O₃ or its carbonates can be converted into solvated anhydrous LuCl₃ by employing in-situ generated HCl from SOCl₂ and water researchgate.net.

Dehydration of Hexahydrate: Anhydrous LuCl₃ can also be prepared by dehydrating the hexahydrate, typically by heating it with ammonium chloride nist.govtandfonline.com.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis methods, which involve chemical reactions in sealed vessels under elevated temperatures and pressures using water or organic solvents, respectively, are primarily utilized for preparing various lutetium compounds, including oxides, garnets, and other complex structures webelements.compilgaardelements.comsputtertargets.netwikipedia.orgthno.orgvu.lt. While the direct synthesis of lutetium(III) chloride itself via these methods is less frequently detailed, lutetium salts, such as lutetium chloride or nitrate, are commonly used as precursors in these techniques to facilitate crystallization and control particle morphology wikipedia.org. For example, this compound has been employed as a precursor in solvothermal reactions for the synthesis of lutetium dihydroxychloride (Lu(OH)₂Cl) microparticles ethz.ch.

Molten Salt Routes for Lutetium(III) Chloride Compounds

Molten salt techniques are instrumental in the synthesis of various lutetium compounds and in the production of lutetium metal. Rare earth chlorides, including this compound, are often involved in molten salt electrolysis processes for the production of the respective metals alfa-chemistry.comclemson.edu. Furthermore, molten salts, such as sodium chloride (NaCl), can function as fluxes in the synthesis of other lutetium-containing materials, like lanthanide pyrogermanates (Ln₂Ge₂O₇), by promoting reactions at reduced temperatures and shorter durations compared to conventional solid-state methods americanelements.com. Although direct synthesis of lutetium(III) chloride from molten salt baths is not extensively documented in the provided literature, molten chloride systems play a crucial role in related chemical processes within rare earth chemistry.

Structural Chemistry of Lutetium Iii Chloride Compounds

Anhydrous Lutetium(III) Chloride Crystal Structure Investigations

Anhydrous lutetium(III) chloride, LuCl₃, crystallizes in a monoclinic structure, space group C2/m wikipedia.orgwebelements.co.uk. This structure is isostructural with that of aluminum chloride (AlCl₃) and yttrium(III) chloride (YCl₃) wikipedia.orgwikipedia.orgwikipedia.org. In this layered structure, lutetium ions are octahedrally coordinated by chloride ions, forming [LuCl₆] octahedra. These octahedra share three edges with adjacent octahedra, creating a layered arrangement wikipedia.orgwebelements.co.ukwikipedia.org. The YCl₃-type structure, which LuCl₃ adopts, is characterized by close-packed chloride ions with lutetium ions occupying one-third of the octahedral holes wikipedia.org.

Table 3.1: Crystal Structure of Anhydrous Lutetium(III) Chloride

PropertyValueReference
Chemical FormulaLuCl₃ wikipedia.org
Crystal SystemMonoclinic wikipedia.org
Space GroupC2/m wikipedia.org
Prototypical StructureYCl₃ (AlCl₃) layer structure wikipedia.orgwikipedia.org
Lu CoordinationOctahedral (6-coordinate) webelements.co.uk
AppearanceColorless or white monoclinic crystals wikipedia.org
Density3.98 g/cm³ wikipedia.org

Hydrated Lutetium(III) Chloride Structural Studies

Lutetium(III) chloride readily forms hydrates, with the hexahydrate, LuCl₃·6H₂O, being a common form wikipedia.orgsigmaaldrich.comscbt.comheegermaterials.comereztech.com. In the solid state, the lutetium(III) ion in the hexahydrate is coordinated by six water molecules, forming a [Lu(H₂O)₆]³⁺ aqua complex, with the chloride ions acting as counter-ions scbt.comheegermaterials.comereztech.comnih.gov. The precise structural arrangement of these hydrated complexes can vary, but the lutetium ion typically exhibits a coordination number of 6 or 7 in its hydrated forms uniroma1.it. Molecular dynamics simulations suggest that the dominant geometry for the lutetium(III) aqua ion is an 8-fold square antiprism, with a small percentage of 9-fold tricapped trigonal prism complexes also observed uniroma1.it.

Table 3.2: Structural Characteristics of Lutetium(III) Chloride Hydrates

Hydrate FormMolecular FormulaLu CoordinationDominant Geometry (in solution)Key Structural FeaturesReferences
Lutetium(III) chloride hexahydrateLuCl₃·6H₂O6 (in solid state)Square Antiprism (8-fold)[Lu(H₂O)₆]³⁺ aqua complex with chloride counter-ions; hygroscopic white crystalline powder scbt.comheegermaterials.comereztech.comnih.govuniroma1.it wikipedia.orgscbt.comheegermaterials.comereztech.comnih.govuniroma1.it

Crystal Structure Determination of Interstitial Atom-Stabilized Lutetium Monochlorides (LuClHx, Lu₂Cl₂C)

Reduced lutetium chlorides, stabilized by interstitial atoms like hydrogen (H) or carbon (C), exhibit unique layered structures. LuClHx and Lu₂Cl₂C have been synthesized and characterized, revealing structures based on four-layer slabs nstl.gov.cnmaterialsproject.orgresearchgate.net. These compounds crystallize in the 3R structure type (space group R3m) nstl.gov.cn.

LuClHx : This compound crystallizes with the ZrCl-type structure, where hydrogen atoms occupy tetrahedral interstices within the lutetium chloride framework nstl.gov.cn. The lattice parameters for LuClHx are reported as a = 363.83(3) pm and c = 2710.2(3) pm, with Z = 6 formula units per unit cell nstl.gov.cn.

Lu₂Cl₂C : This structure is analogous to the tetradymite (Bi₂Te₂S) type, featuring carbon atoms in octahedral interstices between double metal layers nstl.gov.cn. The lattice parameters are a = 360.17(3) pm and c = 2716.0(3) pm, with Z = 3 formula units per unit cell nstl.gov.cn. Power X-ray diffraction also indicates the adoption of a 1T structure for Lu₂Cl₂C, with lattice parameters a = 359.72(3) pm and c = 909.25(9) pm nstl.gov.cnmaterialsproject.org.

Table 3.3: Crystal Structures of Interstitial Atom-Stabilized Lutetium Monochlorides

CompoundStructure TypeSpace GroupLattice Parameters (pm)Interstitial AtomReferences
LuClHxZrCl typeR3ma = 363.83(3), c = 2710.2(3)Hydrogen (H) nstl.gov.cn
Lu₂Cl₂CTetradymite (Bi₂Te₂S)R3ma = 360.17(3), c = 2716.0(3)Carbon (C) nstl.gov.cn
Lu₂Cl₂C1T structureR3m (?)a = 359.72(3), c = 909.25(9)Carbon (C) nstl.gov.cnmaterialsproject.org

Structural Characterization of Lutetium(III) Chloride Coordination Complexes

Lutetium(III) chloride serves as a precursor or component in various coordination complexes, where its structural role is dictated by the surrounding ligands. Research has focused on complexes formed with multidentate ligands, often involving nitrogen and oxygen donor atoms, alongside chloride ligands.

In many lutetium(III) chloride coordination complexes, the lutetium ion exhibits a coordination number of seven, leading to distorted geometries. A common coordination environment observed is the pentagonal bipyramidal geometry tandfonline.comfigshare.comosti.govchem-soc.sitandfonline.com. For instance, in complexes with ligands like N,N′-bis(2-hydroxybenzyl)-N,N′-bis(2-pyridylmethyl)-R-1,2-propanediamine (R-bbppn²⁻), lutetium(III) is coordinated by two phenolic oxygens, four pyridinic nitrogens, and a chloride ion, forming a seven-coordinate distorted pentagonal bipyramidal structure tandfonline.comfigshare.comtandfonline.com. In these complexes, the chloride ion is often part of the coordination sphere, typically occupying an axial or equatorial position depending on the specific ligand arrangement tandfonline.comosti.govchem-soc.sitandfonline.com.

Other coordination geometries, such as distorted dodecahedral (CN=8) or monocapped square antiprismatic (CN=8), have also been reported for lutetium in complexes with different ligands, though these may not always involve chloride as a direct coordination ligand uniroma1.itresearchgate.net.

Table 3.4.1: Coordination Geometries in Lutetium(III) Chloride Complexes

Complex Type ExampleCoordination NumberDominant GeometryKey Ligands InvolvedReferences
[LuCl(R-bbppn)]7Pentagonal BipyramidalChloride, N,N′-bis(2-hydroxybenzyl)-N,N′-bis(2-pyridylmethyl)-R-1,2-propanediamine tandfonline.comfigshare.comtandfonline.com
[LnCl(diglyme)(H₂O)] (Ln = Lu)7Pentagonal BipyramidalChloride, diglyme, water chem-soc.si
[Ln(TMMA)₂(H₂O)₄]Cl₃ (Ln = Er, Lu) where TMMA = N,N'-tetramethylmalonamide7Pentagonal BipyramidalChloride (outer-sphere), water, TMMA osti.gov
[LnCl₄(H₂O)₄]⁻ (anionic part in ternary chlorides)8Not specifiedChloride, water researchgate.net
Lu₂(L₁₀)₃₆(CH₃CN)₄ (L₁₀ = specific ligand)9Not specifiedTriflate, acetonitrile, ligand L₁₀ unige.ch

The synthesis of chiral lutetium(III) complexes involving chloride ligands has been achieved through the use of chiral multidentate ligands. For example, the reaction of LuCl₃·6H₂O with the chiral ligand R-bbppn²⁻ stereoselectively yields an optically active complex, [LuCl(R-bbppn)] tandfonline.comfigshare.comtandfonline.com. This complex crystallizes in the acentric space group P2₁2₁2₁, indicating chirality tandfonline.comfigshare.com. The absolute configuration of such complexes is often unified to a specific stereoisomer, such as ΔΛΔ, demonstrating stereoselectivity in their formation tandfonline.comfigshare.com. The coordinated chloride ligand in these complexes can be readily exchanged for other ligands, allowing for further structural modifications and studies of stereochemistry tandfonline.com.

Solid-State Chemistry Investigations of this compound Systems

Investigations into the solid-state chemistry of this compound systems encompass phase transitions and the structural behavior of lutetium-containing materials where chloride plays a role. While direct studies on phase transitions of pure LuCl₃ are less common in the provided literature, related lutetium compounds and systems involving chloride ions have been examined. For instance, this compound has been explored as a dopant in other materials, such as titanium alloy micro-arc oxidation coatings, where its presence influences the coating's structure and properties researchgate.net. Studies on ternary chlorides and coordination polymers involving lutetium and chloride ions reveal diverse structural motifs, including layered structures and three-dimensional frameworks, often stabilized by hydrogen bonding or encapsulating solvent molecules researchgate.netresearchgate.net. The behavior of lutetium in mixed-halide systems or as part of complex ionic structures also contributes to understanding its solid-state chemistry researchgate.netrsc.org.

List of Compound Names Mentioned:

Lutetium(III) chloride

Lutetium trichloride (B1173362)

Lutetium(III) chloride hexahydrate

LuCl₃

LuCl₃·6H₂O

LuClHx

Lu₂Cl₂C

[LuCl(R-bbppn)]

[LnCl(diglyme)(H₂O)]

[Ln(TMMA)₂(H₂O)₄]Cl₃

Lu₂(L₁₀)₃₆(CH₃CN)₄

Coordination Chemistry and Complex Formation with Lutetium Iii Chloride

Ligand Interactions and Complexation Mechanisms

The coordination chemistry of lutetium(III) is largely governed by the properties of the Lu³⁺ ion. Its high positive charge and small ionic radius create a strong local electric field, favoring interactions that are predominantly electrostatic in nature. unife.it Consequently, there is no significant ligand field stabilization effect, and the molecular shapes of its complexes are determined primarily by minimizing steric repulsion between ligands. unife.it

Complexes formed with simple monodentate ligands tend to be kinetically labile, meaning the ligands can exchange rapidly. unife.it To achieve thermodynamic and kinetic stability, particularly in aqueous solutions, multidentate chelating ligands are employed. unife.it These ligands bind to the central lutetium ion through multiple donor atoms, forming more robust and stable complexes. The mechanism of complexation often involves the displacement of weakly bound solvent molecules, such as water, from the lutetium ion's coordination sphere by the stronger-binding multidentate ligand. The stability of these complexes is crucial for applications such as radiopharmaceuticals, where the lutetium ion must remain securely chelated in vivo. osti.gov

The interaction of Lu³⁺ with chelating agents like Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA) results in the formation of water-soluble complexes. tga.gov.aueuropa.eueuropa.eu This property is vital for certain applications, as it facilitates rapid elimination of the complex through the kidneys. tga.gov.aueuropa.eueuropa.eu

Formation of Lutetium(III)-Porphyrin Complexes

Lutetium(III) chloride reacts with porphyrin ligands to form distinct coordination compounds, often resulting in "double-decker" or "sandwich" structures where the lutetium ion is situated between two porphyrin macrocycles. uoc.gracs.org The synthesis of these complexes, such as Lu(III)H(TPP)₂ and Lu(III)H(TPP)(OEP), can be achieved by reacting a lutetium(III) acetylacetonate (B107027) complex with the lithium salt of the respective porphyrin. uoc.gr

The protonation state of these complexes is dependent on the solvent environment. uoc.gr In less basic solvents like dichloromethane (B109758) (CH₂Cl₂), a protonated form, such as Lu(III)(PorH)(Por'), is present. uoc.gr However, in more basic solvents like dimethylformamide (DMF), a deprotonated, anionic form, [Lu(III)(Por)(Por')]⁻, becomes dominant. uoc.gr This equilibrium between protonated and deprotonated forms was confirmed by ¹H-NMR and UV-visible spectroscopy. uoc.gr

Studies on lutetium(III)-chloride complexes with 5,10,15,20-tetraphenylporphine (TPP) have shown that these compounds exhibit phosphorescence at room temperature. researchgate.net The spectral and luminescent properties are not significantly affected by the presence of monodentate chloride ligands or by the addition of electron-withdrawing groups to the porphyrin ring. researchgate.net

Multi-dentate Ligand Systems with Lutetium(III) Chloride

Prominent examples of such ligands include linear and macrocyclic poly-aminocarboxylates. researchgate.net

DTPA (Diethylenetriaminepentaacetic acid) : This is a potentially octadentate ligand with three nitrogen atoms and five carboxylate groups (N₃O₅-type) that can wrap around the Lu³⁺ ion. unife.it

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) : This macrocyclic ligand is an octadentate chelator, binding the metal through four nitrogen atoms and four carboxylate oxygen atoms (N₄O₄-type). unife.it The resulting Lu(DOTA)⁻ complex is exceptionally stable. osti.gov

The table below summarizes key multi-dentate ligands used with Lutetium(III).

Ligand NameAbbreviationDenticityDonor AtomsTypical Coordination Number with Lu(III)
Ethylenediaminetetraacetic acidEDTAHexadentateN₂O₄8 (with 2 water molecules) unife.it
Diethylenetriaminepentaacetic acidDTPAOctadentateN₃O₅9 (with 1 water molecule) unife.it
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acidDOTAOctadentateN₄O₄9 (with 1 water molecule) unife.it
N,N′-bis(2-hydroxybenzyl)-N,N′-bis(2-pyridylmethyl)-R-1,2-propanediamineR-bbppnH₂HeptadentateN₄O₂ + Cl⁻7 figshare.com

Ligand Exchange Reactions in Lutetium(III) Chloride Complexes

Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of the lutetium ion with other ligands. chemguide.co.uk These reactions are fundamental to the synthesis of more complex coordination compounds starting from simpler precursors like hydrated lutetium chloride. The aqua ligands (H₂O) in [Lu(H₂O)ₙ]³⁺ are readily displaced by stronger-binding chelators.

A specific example is the reaction of the complex [LuCl(R-bbppn)] with thiocyanate (B1210189). figshare.com In this reaction, the coordinated chloride ion is readily replaced by a thiocyanate ion, resulting in the formation of a new seven-coordinate complex, [Lu(NCS)(R-bbppn)]. figshare.com This demonstrates that even when chelated by a multidentate ligand, other monodentate ligands in the coordination sphere can still be susceptible to exchange.

In a different context, ligand exchange is a key principle in decorporation therapy for radionuclide exposure. tga.gov.aueuropa.eueuropa.eu Chelating agents like DTPA can facilitate the removal of lutetium ions through an exchange mechanism with the calcium ion already present in the Ca-DTPA complex. tga.gov.aueuropa.eueuropa.eu

Stereochemical Aspects of Lutetium(III) Coordination

Due to its relatively large size and lack of d-orbital directionality, the Lu³⁺ ion typically exhibits high coordination numbers, most commonly 7, 8, or 9. unife.ituniroma1.it This flexibility leads to a variety of possible coordination geometries, or stereochemistries, which are primarily dictated by the steric requirements of the ligands.

Molecular dynamics simulations and experimental data for the hydrated Lu³⁺ ion in solution indicate a stable eight-coordinate structure is predominant (97%), with a small population of nine-coordinate clusters. uniroma1.it The geometry of these hydrated complexes is often described as either a square antiprism (SAP) or a bicapped trigonal prism (BTP). uniroma1.it

In complexes with multidentate ligands, specific and often distorted geometries are observed.

The complex [LuCl(R-bbppn)] features a seven-coordinate lutetium ion in a distorted pentagonal bipyramidal geometry. figshare.com

Lutetium complexes with DOTA, such as Na[Lu(DOTA)(H₂O)], form a nine-coordinate structure best described as a monocapped square antiprism . unife.it

The lutetium center in a complex with a functionalized terpyridine ligand was found to have a distorted trigonal bipyramidal geometry. acs.org

The table below details some observed coordination geometries for Lutetium(III).

Complex/IonCoordination NumberGeometry
[Lu(H₂O)₈]³⁺ (in solution)8Square Antiprism (SAP) uniroma1.it
[LuCl(R-bbppn)]7Distorted Pentagonal Bipyramidal figshare.com
[Lu(DOTA)(H₂O)]⁻9Monocapped Square Antiprism unife.it
[Lu(EDTA)(H₂O)₂]⁻8(Not specified) unife.it
Lutetium(III) alkyl complex with terpyridine5Distorted Trigonal Bipyramidal acs.org

Design and Synthesis of Lutetium Coordination Compounds for Specific Chemical Functions

The synthesis of lutetium coordination compounds is often driven by the need for specific functions, particularly in the field of medicine for theranostics (therapy and diagnostics). researchgate.netunirioja.esnih.gov The design process involves creating bifunctional chelators (BFCs), where a powerful chelating agent that can stably bind lutetium is covalently attached to a targeting moiety, such as a peptide or antibody. unirioja.esnih.gov This allows the resulting lutetium complex to be delivered selectively to specific cells or tissues, for example, cancer cells.

One strategy involves designing a hybrid chelating agent that can stably complex both lutetium-177 (B1209992) (for therapy) and another radionuclide like aluminum-fluoride-18 (for PET imaging). unirioja.esnih.gov For instance, a new BFC named NO2A-AHM was synthesized based on a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework. unirioja.esnih.gov The design was chosen to provide flexibility and allow for the formation of 5 to 7 coordination bonds with metal ions, enabling it to chelate both Al¹⁸F and ¹⁷⁷Lu. unirioja.esnih.gov

The synthesis of these complex molecules requires controlled, often multi-step, chemical reactions under anhydrous conditions, as hydrated lanthanide salts can decompose at elevated temperatures. researchgate.net The synthesis of organometallic lutetium compounds, such as dialkyl lutetium complexes with bis(phosphinimine)carbazole ligands, has also been reported, leading to further reactions like intramolecular C-H bond activation. researchgate.net These efforts highlight the rational design and synthesis of lutetium coordination compounds to achieve specific chemical reactivity and targeted functions. researchgate.netacs.org

Solution Chemistry and Speciation of Lutetium Iii Chloride

Hydrolysis Studies of Lutetium(III) Ions in Aqueous Solutions

In aqueous solutions, the lutetium(III) ion, Lu³⁺, is strongly hydrated due to its high charge-to-radius ratio, a consequence of the lanthanide contraction. researchgate.net This strong hydration results in the polarization of the coordinated water molecules, leading to hydrolysis, where the aqua complex acts as a Brønsted acid, donating a proton to the surrounding water. The primary hydrolysis reaction for the monomeric species can be represented as:

[Lu(H₂O)ₙ]³⁺ + H₂O ⇌ [Lu(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺

Lutetium, being the smallest of the lanthanides, exhibits the most significant hydrolysis among the trivalent rare earth ions. researchgate.net Studies have been conducted to determine the equilibrium constants for these hydrolysis reactions. For instance, the first hydrolysis constant (for the formation of Lu(OH)²⁺) and the solubility product constant of lutetium hydroxide (B78521) (Lu(OH)₃) have been determined under specific conditions. wikipedia.orgwikipedia.org

One study, conducted at 303 K in a 2 mol·dm⁻³ NaClO₄ ionic medium, used a radiochemical method with ¹⁷⁷Lu to determine the solubility diagrams and calculate these constants. wikipedia.orgwikipedia.org The results indicated that the pH at which precipitation of Lu(OH)₃ begins is inversely related to the initial concentration of Lu³⁺. wikipedia.orgwikipedia.org The formation of polynuclear hydroxy complexes can also occur, particularly at higher lutetium concentrations, although the mononuclear Lu(OH)²⁺ species is predominant at lower concentrations before precipitation. wikipedia.org To avoid hydrolysis during experimental studies of the aqua ion, solutions are often acidified to a pH of around 1. stanfordmaterials.com

Table 1: Hydrolysis and Solubility Constants for Lutetium(III) at 303 K

ConstantValueConditionsReference
First Hydrolysis Constant (log₁₀ βLu,H)-7.92 ± 0.072 mol·dm⁻³ NaClO₄, 303 K wikipedia.orgwikipedia.org
Solubility Product (log₁₀ Ksp,Lu(OH)₃)-23.37 ± 0.142 mol·dm⁻³ NaClO₄, 303 K wikipedia.orgwikipedia.org

Effect of Chloride Ion Concentration on Lutetium Speciation in Solution

The concentration of chloride ions in an aqueous solution of lutetium(III) chloride can influence the speciation of the Lu³⁺ ion. While water is the primary ligand in dilute solutions, at higher chloride concentrations, the Cl⁻ ion can compete with water molecules for a place in the inner coordination sphere of the lutetium ion. researchgate.net This leads to the formation of chloro-complexes.

Raman spectroscopy studies have provided evidence for the formation of such species. In a solution with a high concentration of hydrochloric acid (e.g., 1.589 mol·L⁻¹ LuCl₃ in 6.047 mol·L⁻¹ HCl), spectral analysis shows that chloride ions substitute water molecules in the first hydration sphere of Lu³⁺. researchgate.net The resulting species are believed to be chloro-aqua complexes of the form [Lu(OH₂)₈₋ₙClₙ]³⁻ⁿ, where 'n' can be 1 or 2. researchgate.net The presence of these chloro-complexes demonstrates a clear shift in the chemical equilibrium of lutetium speciation as a function of chloride ion concentration. researchgate.net

Stability and Equilibrium Constants of Lutetium(III) Complexes in Aqueous Media

The formation of complexes in solution, such as the hydrolysis products or chloro-complexes mentioned above, is described by stability constants (also known as formation constants). These constants are equilibrium constants for the stepwise formation of complexes. For a generic metal-ligand interaction, the stepwise formation can be written as:

MLₙ₋₁ + L ⇌ MLₙ

For lutetium(III) in aqueous media, the most relevant equilibria involve water (hydration), hydroxide ions (hydrolysis), and chloride ions. The hydrolysis constant, log₁₀ β*Lu,H = -7.92, is a measure of the stability of the first hydroxo complex, Lu(OH)²⁺. wikipedia.orgwikipedia.org While specific stability constants for lutetium(III) chloride complexes in aqueous solution are not readily found in the provided search results, the spectroscopic evidence confirms their formation in high chloride media. researchgate.net The formation of these chloro-complexes implies that their stability constants, while likely lower than those for strongly chelating ligands, are significant enough to allow for their formation under favorable concentration conditions.

Behavior of Lutetium(III) Chloride in Various Solvent Systems

Lutetium(III) chloride is a crystalline solid that is soluble in water and other polar solvents like ethanol (B145695). nist.gov The behavior and solubility can vary significantly depending on the solvent system.

In a study on the solubility of lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) in 96.8% ethanol, the solubility was found to increase with temperature. The solid phase in equilibrium with the solution was determined to be the hexahydrate, indicating that ethanol did not displace the coordinated water molecules under these conditions. nist.gov

Table 2: Solubility of LuCl₃·6H₂O in 96.8% Ethanol

Temperature (°C)Solubility (g LuCl₃·6H₂O / 100g solvent)Reference
2066.8 nist.gov
4071.3 nist.gov
6076.4 nist.gov

The behavior in non-aqueous, aprotic solvent systems is different. For instance, the solubility of lutetium oxide (which is quantitatively converted to the chloride) was studied in a mixture of phosphorus oxychloride (POCl₃) and tin(IV) chloride (SnCl₄). The solubility of LuCl₃ was found to be enhanced by complex formation in this system. nist.gov In another non-aqueous solvent, hexamethylphosphorotriamide, anhydrous LuCl₃ forms a solid solvate with the formula LuCl₃·3[(CH₃)₂N]₃PO. nist.gov

Radiolysis Studies of Lutetium-177 (B1209992) Chloride Solutions

Lutetium-177 (¹⁷⁷Lu) is a radioisotope used in targeted radionuclide therapy. alameda.eduwikipedia.org It is typically supplied as ¹⁷⁷LuCl₃ in a dilute hydrochloric acid solution. alameda.edu The high-energy beta particles emitted during the decay of ¹⁷⁷Lu can cause the radiolytic degradation of water and other molecules in the solution. This process, known as radiolysis, generates highly reactive species, including free radicals. chemguide.co.ukwikipedia.org

These reactive species can affect the chemical form of the lutetium, potentially altering the radiochemical purity of the ¹⁷⁷LuCl₃ solution over time. chemguide.co.ukwikipedia.org In the context of preparing ¹⁷⁷Lu-labeled radiopharmaceuticals, radiolysis can degrade the targeting molecule, leading to a decrease in the radiochemical purity of the final product. chemguide.co.ukwikipedia.orgmdpi.com The extent of radiolysis is dependent on factors such as the amount of radioactivity, the concentration of the solution, and the storage time. chemguide.co.ukwikipedia.org

To counteract the effects of radiolysis and maintain the stability and radiochemical purity of ¹⁷⁷Lu-containing solutions, quenching agents or stabilizers are often added. chemguide.co.ukmdpi.com These are compounds that scavenge the free radicals produced during radiolysis. Ascorbic acid is one such agent commonly used in formulations to prevent the degradation of the final radiolabeled product. mdpi.com

Analytical Methods for Solution Characterization (e.g., Radiochemical Purity Assessment)

The quality control of lutetium chloride solutions, particularly those containing the radioisotope ¹⁷⁷Lu, is critical. A key parameter is the radiochemical purity, which is the fraction of the total radioactivity present in the desired chemical form (i.e., as Lu³⁺). nih.govscispace.comresearchgate.netnih.govresearchgate.net Several analytical methods are employed for this assessment.

Instant Thin-Layer Chromatography (ITLC) is a common and rapid method. nih.govscispace.comnih.gov Different solvent systems can be used to separate the free Lu³⁺ ion from potential impurities or complexed forms.

In a 10 mmol·L⁻¹ DTPA (diethylenetriaminepentaacetic acid) aqueous solution, free Lu³⁺ forms a complex with DTPA and moves away from the origin, while colloidal or other ionic species may remain at the origin. nih.gov

In a mixture of 10% ammonium (B1175870) acetate (B1210297) and methanol (B129727) (1:1), the migration pattern can also be used to identify free lutetium. nih.govscispace.com

Using 0.1 mol/L sodium citrate (B86180) (pH 5.5) as the mobile phase on ITLC-SG strips, free ¹⁷⁷Lu³⁺ migrates with the solvent front (Retention factor, R_f ≈ 1.0), while chelated forms like ¹⁷⁷Lu-DOTATATE remain near the origin (R_f ≈ 0.1-0.2). nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique that provides higher resolution for separating different chemical species. researchgate.netresearchgate.net Reversed-phase HPLC methods are often used to determine the radiochemical purity of ¹⁷⁷Lu-labeled compounds, where the retention time of the free ¹⁷⁷LuCl₃ can be clearly distinguished from that of the labeled product. researchgate.netresearchgate.net The validation of these analytical methods is crucial to ensure they are specific, accurate, precise, and robust for their intended purpose. researchgate.netresearchgate.net

Table 3: Analytical Methods for Radiochemical Purity of ¹⁷⁷LuCl₃

MethodStationary PhaseMobile Phase / ConditionsObservation for Free ¹⁷⁷Lu³⁺Reference
ITLCITLC-SG0.1 mol/L Sodium Citrate, pH 5.5Migrates with solvent front (R_f ≈ 1.0) nih.gov
ITLCITLC-SG10 mmol·L⁻¹ DTPA, pH 4Forms Lu-DTPA complex and migrates from origin nih.govscispace.com
ITLCITLC-SG10% Ammonium Acetate : Methanol (1:1)Used for separation of species nih.govscispace.com
HPLCReversed-phase (e.g., C18)Gradient elution (e.g., water/acetonitrile with TFA)Specific retention time, separated from labeled compounds researchgate.netresearchgate.net

Spectroscopic Characterization and Elucidation of Lutetium Iii Chloride Systems

X-ray Photoelectron Spectroscopy (XPS) Studies of Lutetium(III) Chloride Derived Thin Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of materials. Lutetium(III) chloride serves as a precursor in the synthesis of various lutetium-containing thin films, such as lutetium oxide (Lu₂O₃). XPS analysis of these derived films, prepared using methods like spray pyrolysis from lutetium(III) chloride, can reveal the stoichiometry and presence of chemical defects.

Studies on Lu₂O₃ thin films derived from lutetium(III) chloride have utilized XPS to investigate the composition and stoichiometry of both as-deposited and annealed films. These analyses, often involving depth profiling with Ar⁺ ion sputtering, aim to understand the elemental distribution and chemical states on the surface and within the bulk of the films scirp.org. The binding energies of core levels, such as Lu 4d and O 1s, are critical indicators of the material's chemical environment. For instance, the Lu 4d core level in Lu₂O₃ thin films typically shows a binding energy characteristic of Lu ions in an oxide environment, with potential shifts indicating chemical defects like oxygen vacancies scirp.org.

Table 6.1.1: XPS Binding Energies for Lu 4d and O 1s in Lu₂O₃ Thin Films

Core LevelBinding Energy (eV)Assignment/ObservationSource
Lu 4d195.5Characteristic of Lu ions in oxide thin film (lower value) scirp.org
Lu 4d197.9Characteristic of Lu₂O₃ (higher value) scirp.org
O 1s529.5Characteristic of Lu₂O₃ scirp.org
O 1s531.7Due to non-lattice oxygen ions or oxide defects scirp.org

Luminescence and Phosphorescence Spectroscopy of Lutetium(III) Complexes

Lutetium(III) complexes, particularly those involving organic ligands, can exhibit luminescence and phosphorescence properties. Unlike many other lanthanides, lutetium(III) has a 4f⁰ electron configuration, meaning its luminescence does not arise from f-f transitions. Instead, the luminescence observed in lutetium complexes is typically ligand-based fluorescence and phosphorescence, or sensitized emission from the ligand to the metal center.

Lutetium(III) chloride complexes with porphyrin derivatives have been studied for their photophysical properties. For example, lutetium(III)–chloride complexes with 5,10,15,20-tetraphenylporphine and its derivatives show weak fluorescence (quantum yield, φfl ≈ 5 × 10⁻⁴) and moderate phosphorescence (quantum yield, φph ≈ 3 × 10⁻²) at 77 K, with phosphorescence also observed at room temperature researchgate.netejournal.by. The phosphorescence lifetimes for these complexes can be relatively long, in the range of 2800–3100 μs, which is of interest for applications such as oxygen sensing researchgate.netejournal.by. In other lutetium porphyrin systems, such as Lu-DVDMS, comparable fluorescence and phosphorescence emission intensities have been noted, attributed to the absence of paramagnetism in Lu(III) and its inability to facilitate energy transfer from the porphyrin ligand rsc.org.

Table 6.2.1: Luminescence and Phosphorescence Properties of Lutetium(III) Porphyrin Complexes

ComplexFluorescence Quantum Yield (φfl)Phosphorescence Quantum Yield (φph)Phosphorescence Lifetime (μs)TemperatureSource
Lutetium(III)–chloride with tetraphenylporphine5 × 10⁻⁴3 × 10⁻²2800–310077 K researchgate.netejournal.by
Lutetium(III)–chloride with tetraphenylporphine (para-nitro derivative)5 × 10⁻⁴3 × 10⁻²2800–310077 K researchgate.netejournal.by
Lu-DVDMSNot specified (comparable to phosph.)Not specified (comparable to fluor.)Not specifiedRoom Temp. rsc.org

Nuclear Magnetic Resonance (NMR) Studies in Lutetium(III) Chemistry

Due to the f⁰ electron configuration, lutetium(III) is diamagnetic, making it an ideal candidate for NMR studies, particularly when investigating the coordination environment of ligands or the structure of lutetium complexes. While direct NMR observation of the lutetium nucleus (¹⁷⁵Lu) is challenging due to its low natural abundance and quadrupolar nature, NMR spectroscopy is extensively used to characterize the organic ligands and their interactions with the lutetium(III) center.

¹H NMR spectroscopy has been employed to study lutetium(III) porphyrin double-deckers, such as Lu(III)H(TPP)₂ and Lu(III)H(TPP)(OEP). These studies provided direct evidence for the localization of protons on the porphyrin macrocycles and revealed solvent-dependent equilibria between protonated and deprotonated forms uoc.gr. Multinuclear variable temperature NMR studies have also been crucial in confirming phosphine (B1218219) coordination to lutetium(III) centers in phosphine complexes, [LuCl{N(SiMe₂CH₂PMe₂)₂}₂] and [LuPh{N(SiMe₂CH₂PMe₂)₂}₂] rsc.orgrsc.org. Furthermore, NMR techniques, including ¹H NMR, are standard methods for characterizing lutetium phthalocyanine (B1677752) complexes, aiding in the elucidation of their structures and the effects of substituents on their properties nih.govdergipark.org.tr. Deuterium solid-state NMR studies have also provided insights into the hydration behavior of lutetium(III) ions in aqueous solutions aip.org.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural Insight

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is indispensable for understanding the molecular structure, bonding, and coordination environment of lutetium(III) chloride and its complexes. These techniques probe the vibrational modes of molecules, providing a unique fingerprint for identification and structural analysis.

Raman spectroscopy has been used to characterize lutetium(III) chloro-complexes in aqueous solutions. Quantitative Raman measurements have allowed for the determination of the fraction of 1:1 chloro-complexes and fully hydrated species in concentrated LuCl₃ solutions researchgate.net. A weak, isotropic mode observed at 396 cm⁻¹ in these solutions was assigned to the totally symmetric stretching mode of the [Lu(OH₂)₈]³⁺ aqua complex researchgate.net. IR spectroscopy has also confirmed the absence of water in solvated lutetium chloride complexes, such as LuCl₃·3C₆H₁₈N₃₀P, supporting structural characterization through X-ray analysis nist.gov.

IR and Raman spectroscopy are also vital for characterizing lutetium phthalocyanine complexes. Studies have reported FT-IR and FT-Raman spectra of lutetium phthalocyanide complexes, aiding in the assignment of vibrational bands and the discussion of molecular structures researchgate.net. The complementary nature of IR and Raman spectroscopy allows for a more complete analysis, as different vibrational modes are active in each technique depending on changes in dipole moment and polarizability ksu.edu.saspectroscopyonline.com.

Spectroscopic Analysis of Excited States in Lutetium Phthalocyanine Complexes

The study of excited states in lutetium phthalocyanine complexes is crucial for understanding their photophysical behavior and potential applications in areas like nonlinear optics and optoelectronics. Techniques such as femtosecond Z-scan and semiempirical quantum chemical calculations are employed for this purpose.

Femtosecond Z-scan measurements have been used to investigate the singlet excited state absorption spectrum of lutetium bisphthalocyanine (LuPc₂). These studies reveal distinct nonlinear absorption behaviors, including saturable absorption (SA) around the Q-band region (≈660 nm) and reverse saturable absorption (RSA) at other wavelengths. The excited state absorption cross-section ratio (σ₁ₘ/σ₀₁) at the Q-band peak was found to be less than 0.05, indicating strong saturable absorption related to population accumulation in the first excited state core.ac.uk. Semiempirical molecular orbital and localized orbital studies have also been performed to analyze the electronic structure and excited states of lutetium phthalocyanine trimers, assigning intense bands to exciton (B1674681) coupling and charge resonance states acs.org.

Table 6.5.1: Excited State Absorption Properties of Lutetium Bisphthalocyanine (LuPc₂)

Excitation Wavelength RangeAbsorption BehaviorExcited State Absorption Cross-section Ratio (σ₁ₘ/σ₀₁)Source
Around Q-band peak (≈660 nm)Saturable Absorption (SA)< 0.05 core.ac.uk
Below 640 nmReverse Saturable Absorption (RSA)Not specified core.ac.uk
Above 680 nmReverse Saturable Absorption (RSA)Not specified core.ac.uk

Application of Spectroscopic Techniques in Material Science Research

Spectroscopic techniques are fundamental tools in material science research involving lutetium compounds, including this compound derivatives. These methods enable the characterization of materials for advanced applications, leveraging lutetium's unique properties.

Lutetium's distinctive spectroscopic properties make it valuable in specialized applications. For instance, it is used in quantum-cutting phosphors for high-efficiency LED lighting and as a dopant in lasers. Lutetium-based compounds, such as lutetium oxyorthosilicate (LSO) and lutetium yttrium orthosilicate (B98303) (LYSO), are utilized in Positron Emission Tomography (PET) scanners, where their scintillating properties are crucial sfa-oxford.com.

Spectroscopic methods like LIBS (Laser-Induced Breakdown Spectroscopy), ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry), and X-ray spectroscopy are essential for analyzing rare earth elements, including lutetium, in geological ores and industrial waste streams for recovery and material characterization mdpi.comspectroscopyonline.com. XPS, as discussed, is vital for analyzing the surface composition and chemical states of thin films used in microelectronics, scintillators, and laser applications scirp.org. The ability of these techniques to probe elemental composition, electronic structure, and bonding at the atomic level underscores their importance in the development and understanding of lutetium-based advanced materials.

Compound List

this compound (LuCl₃)

Lutetium oxide (Lu₂O₃)

Lutetium(III)–chloride with 5,10,15,20-tetraphenylporphine

Lutetium(III)–chloride with 5,10,15,20-tetraphenylporphine (para-nitro derivative)

Lutetium(III) complexes with phosphine ligands ([LuCl{N(SiMe₂CH₂PMe₂)₂}₂], [LuPh{N(SiMe₂CH₂PMe₂)₂}₂])

Lutetium(III) porphyrin double-deckers (e.g., Lu(III)H(TPP)₂, Lu(III)H(TPP)(OEP))

Lutetium phthalocyanine complexes (e.g., LuPc₂, Lu(OAc)Pcs)

Lutetium(III) terephthalates

Lu-DVDMS

Catalytic Applications of Lutetium Iii Chloride in Advanced Chemical Synthesis

Heterogeneous Catalysis Involving Lutetium(III) Chloride

While research often focuses on homogeneous applications, lutetium compounds, including lutetium(III) chloride, also find utility in heterogeneous catalytic systems. These systems typically involve immobilizing the active lutetium species onto a solid support, facilitating catalyst recovery and reuse.

Lutetium compounds, including lutetium(III) chloride, have been identified for their potential use as catalysts in petrochemical cracking and refining processes samaterials.comnanochemazone.cachemicalbook.cometimaterials.org. These applications leverage the Lewis acidity of lutetium ions to break down larger hydrocarbon molecules into more valuable lighter fractions, such as gasoline and diesel fuel. Lutetium-based catalysts can also be employed in alkylation, hydrogenation, and polymerization reactions within the petroleum industry samaterials.comchemicalbook.cometimaterials.org. The stability and unique electronic properties of lutetium contribute to their effectiveness in these demanding industrial environments.

Homogeneous Catalysis with Lutetium(III) Chloride Complexes

Lutetium(III) chloride is extensively utilized as a precursor for synthesizing homogeneous catalysts, particularly organometallic complexes. These complexes often feature tailored ligands that fine-tune the lutetium center's electronic and steric environment, leading to highly selective catalytic transformations.

A significant area of application for lutetium-based homogeneous catalysts is asymmetric intramolecular hydroamination. This reaction is a powerful method for synthesizing chiral nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals researchgate.netrsc.org. Lutetium complexes, often prepared from LuCl₃ and specific chiral ligands, have demonstrated remarkable activity and enantioselectivity in these cyclization reactions researchgate.netrsc.orgacs.orgresearchgate.net. For instance, lutetium complexes derived from chiral binaphthylamide ligands have shown high enantioselectivities, with some achieving up to 99% enantiomeric excess (ee) in the cyclization of aminoalkenes rsc.org.

Table 1: Asymmetric Intramolecular Hydroamination Catalyzed by Lutetium Complexes

Catalyst (Lu-based)SubstrateTOF (h⁻¹)Enantioselectivity (% ee)References
Complex 11 (derived from LuCl₃)2,2-diphenyl-pent-4-enylamine (13)198 (at 70 °C)Not specified rsc.org
Complex 12 (enantiopure, derived from LuCl₃)2,2-diphenyl-pent-4-enylamine (13)Not specifiedUp to 99% rsc.org
Rare earth complexes with chiral binaphthylamide ligandsAminoalkenesModerate-highModerate-to-excellent researchgate.netresearchgate.net

Beyond hydroamination, lutetium(III) chloride and its derivatives act as catalysts in a variety of other organic reactions. They can promote reactions such as esterification, polymerization, and various C-C bond-forming processes chemimpex.com. For example, lutetium complexes derived from LuCl₃ have been employed as initiators for the ring-opening polymerization (ROP) of ε-caprolactone, yielding telechelic polymers idu.ac.id. Lutetium(III) chloride itself has been investigated for its role in enhancing the thermal stability of enzymes, indirectly contributing to biocatalytic processes by improving enzyme performance acs.org. Furthermore, lutetium ions, often introduced via LuCl₃, have shown significant catalytic activity in the hydrolysis of RNA, accelerating the breakdown of phosphodiester linkages under physiological conditions nih.gov.

Table 2: Lutetium Chloride Catalyzed RNA Hydrolysis

CatalystSubstrateConditionsPseudo First-Order Rate Constant (min⁻¹)Acceleration FactorReferences
LuCl₃ApA (adenylyl(3'-5')adenosine)pH 7.2, 30 °C, 5 mmol·dm⁻³1.9 x 10⁻¹10⁸-fold nih.gov

Catalyst Design and Performance Optimization in Lutetium(III) Chloride Systems

The efficacy of lutetium(III) chloride in catalysis is often amplified through strategic catalyst design and performance optimization. This involves modifying the coordination sphere of the lutetium ion, often through the use of specific ligands, or by incorporating lutetium into advanced material architectures. For instance, the development of rare-earth metal complexes with chiral binaphthylamide ligands has been crucial for achieving high enantioselectivities in asymmetric hydroamination researchgate.netrsc.orgresearchgate.net. Furthermore, the design of heterostructures, such as rare-earth-doped platinum-tellurium heterostructures, has shown promise in electrocatalysis, where doping with lutetium or other rare earths can fine-tune electronic structures and improve catalytic performance nih.gov. Optimization strategies also include varying reaction parameters like pH, temperature, and concentration, as well as employing techniques such as in situ characterization and kinetic modeling to understand and enhance catalytic activity .

Reaction Mechanisms and Kinetics in Lutetium(III) Chloride Catalysis

Understanding the reaction mechanisms and kinetics is vital for developing efficient lutetium-catalyzed processes. In the context of RNA hydrolysis, kinetic studies using LuCl₃ have revealed that the catalytic activity is associated with bimetallic hydroxo-clusters, where two lutetium ions cooperate through acid-base catalysis nih.gov. The mechanism involves the formation of a pentacoordinated intermediate, followed by its decomposition, with the rate depending on the concentration of these clusters nih.gov. In hydrocarbon chemistry and catalysis, kinetic studies have also investigated the reactivity and decomposition pathways of lutetium alkyl complexes, highlighting the impact of small amounts of additives like LiCl on reaction kinetics researchgate.net. Density functional theory (DFT) calculations are increasingly employed to elucidate reaction mechanisms, such as those in formic acid oxidation catalysis, revealing how lutetium doping can influence intermediate adsorption and activation energy barriers nih.gov. The hydration structure and water exchange kinetics of lutetium(III) ions in aqueous solutions also play a role in their catalytic behavior, with evidence suggesting the formation of mono-chloro complexes and dynamic hydration changes researchgate.net.

Compound List

Lutetium(III) Chloride (LuCl₃)

Lutetium(III) Chloride Hexahydrate (LuCl₃·6H₂O)

Lanthanide complexes

Rare earth metal complexes

Lutetium Iii Chloride As a Precursor in Advanced Materials Science Research

Nanomaterial Synthesis from Lutetium(III) Chloride

Lutetium(III) chloride is a key precursor for creating advanced nanostructured materials. Its application in this domain leverages its ability to form stable nanoparticles with tunable properties, often enhanced by doping with other elements.

Synthesis of Lutetium Chloride Nanoparticles with Enhanced Reactivity and Tunable Optical Properties

This compound acts as a foundational component for synthesizing various lutetium-containing nanoparticles, which exhibit desirable characteristics such as enhanced reactivity and tunable optical properties, particularly luminescence. These nanoparticles are often derived from this compound through methods like microwave-assisted solvothermal reactions or sol-gel processes. The nanoscale size of these particles significantly increases their surface area, contributing to enhanced chemical reactivity, making them suitable for catalytic applications or as building blocks for more complex structures google.com.

Furthermore, doping these lutetium-based nanoparticles with specific rare earth ions, such as Europium (Eu³⁺), Ytterbium (Yb³⁺), or Terbium (Tb³⁺), is crucial for imparting tunable optical properties, most notably luminescence google.comscirp.orgresearchgate.netnanorh.com. For instance, lutetium dihydroxychloride (Lu(OH)₂Cl) and lutetium oxide (Lu₂O₃) nanoparticles synthesized using this compound as a precursor can exhibit characteristic emissions when excited by external energy sources scirp.orgresearchgate.netnanorh.comsamaterials.comsigmaaldrich.com. The specific emission wavelength and intensity can be precisely controlled by adjusting the type and concentration of the dopant ions nanorh.com. These luminescent nanoparticles hold potential for applications in lighting, display technologies, and bioimaging nanorh.com.

Table 1: Synthesis of Lutetium-Based Nanoparticles using this compound Precursors

PrecursorSynthesis MethodResulting NanomaterialDopantKey Optical/Reactivity PropertiesCitation(s)
This compound (LuCl₃)Microwave-assisted solvothermal reactionLu(OH)₂Cl micro-/nanoparticlesEu³⁺Tunable luminescence, anisotropic morphology, enhanced reactivity scirp.orgresearchgate.net
This compound (LuCl₃)Sol-gel methodLu₂O₃ nanostructuresLn³⁺Tunable downconversion/upconversion luminescence samaterials.com
This compound (LuCl₃)Biosynthesis (e.g., with alfalfa)Lu₂O₃ nanoparticles (2-5 nm)N/AHigh surface area, potential catalytic activity sigmaaldrich.com
This compound (LuCl₃)Solvothermal reactionsLu(OH)₂Cl microparticlesEu³⁺Luminescent, size-tuneable researchgate.net
This compound (LuCl₃)Solvothermal synthesisLu₂O₃ nanoparticlesYb³⁺Luminescent researchgate.net
This compound (LuCl₃)Various methods (e.g., hydrothermal, sol-gel)Lu-based nanoparticlesVarious Ln³⁺Tunable luminescence, high photostability, low toxicity vcu.edu
This compound (LuCl₃)Not specified (used as precursor)This compound nanoparticles (LuCl₃)N/AIncreased surface area, enhanced chemical reactivity, tunable optical properties google.com

Thin Film Deposition Techniques (e.g., Spray Pyrolysis)

Lutetium(III) chloride is effectively employed as a precursor in various thin film deposition techniques, with spray pyrolysis being a notable example. This method offers a cost-effective, non-vacuum approach for fabricating thin films over large areas scirp.orgmdpi.comiosrjournals.orgustc.edu.cn. In spray pyrolysis, a solution containing this compound is atomized into fine droplets, which are then directed onto a heated substrate. Thermal decomposition of the precursor on the substrate surface leads to the formation of the desired thin film, typically lutetium oxide (Lu₂O₃) scirp.org.

Research has demonstrated the successful deposition of Lu₂O₃ thin films using lutetium(III) chloride as the source material, often with water serving as the oxidizer. Subsequent annealing, typically around 450°C in an argon atmosphere, can further refine the film's composition and structure scirp.org. Other deposition techniques utilizing this compound include sol-gel methods google.comresearchgate.netnih.gov and electrochemical deposition researchgate.net. These methods allow for control over film stoichiometry, morphology, and optical properties, such as the optical band gap, which for Lu₂O₃ films has been reported around 5.1 eV researchgate.net. The dielectric constant of Lu₂O₃ films has also been investigated, with values in the range of 11-13 reported researchgate.netresearchgate.net.

Table 2: Thin Film Deposition of Lutetium Compounds using this compound Precursors

PrecursorDeposition TechniqueResulting Thin Film MaterialKey Film PropertiesAnnealing Conditions (Example)Citation(s)
LuCl₃·6H₂OSpray PyrolysisLu₂O₃Stoichiometric, optical band gap ~5.1 eV, dielectric constant ~11-13450°C in Ar atmosphere scirp.orgresearchgate.net
LuCl₃·6H₂OSol-gel methodLu₂O₃Crystallization starts ~400°C, crystallite size increases with temp.Varies researchgate.net
LuCl₃Sol-gel spin coatingNiO:LuNano-polycrystalline, cubic bunsenite structure550°C in air nih.gov
LuCl₃·6H₂OElectrochemical depositionLu₂O₃Bixbyite structure, optical band gap ~5.1 eVNot specified researchgate.net
LuCl₃·6H₂OPechini sol-gel + spin coatLuAG:Ce³⁺Polycrystalline luminescent filmNot specified google.com

Alloys and Magnets Development with this compound Additives

This compound also finds application in the development of specialized alloys and magnets. Its inclusion as an additive is reported to enhance the strength and magnetic properties of these materials nanorh.com. While detailed research findings on the specific mechanisms or quantitative improvements are not extensively detailed in the provided snippets, the role of this compound in modifying material performance in these applications is acknowledged.

Lutetium itself, being a rare earth element, possesses unique characteristics that can be beneficial in metallurgical applications. Its rarity and position at the end of the lanthanide series contribute to its distinct properties samaterials.com. Beyond alloys and magnets, lutetium compounds are explored for various applications, including catalysts in petroleum refining and specialized glass production, further highlighting the material science relevance of lutetium precursors like this compound nanorh.comsamaterials.com. Lutetium silicide (LuSi₂), for example, is investigated for its metallic conductivity, thermal stability, and chemical resistance, making it attractive for microelectronics, optoelectronics, and magnetic applications samaterials.com.

Table 3: this compound in Alloys and Magnets

Additive/PrecursorApplicationReported EffectsCitation(s)
This compoundAlloys and MagnetsImproves strength and magnetic properties nanorh.com
This compoundProduction of alloys/magnetsEnhances strength and magnetic properties of materials nanorh.com

Theoretical and Computational Investigations of Lutetium Iii Chloride

Quantum Chemical Studies of Lutetium(III) Complexes

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in understanding the electronic and geometric structures of lutetium(III) complexes. These studies often involve investigating lutetium(III) in coordination with various ligands, including chloride ions and organic molecules.

DFT calculations have been employed to analyze the structures and bonding in lutetium complexes with porphyrazine ligands, providing insights into the metal-ligand interactions researchgate.netmdpi.com. Similarly, studies on heterobimetallic nickel-lutetium complexes have utilized DFT to examine polarized bonding interactions between nickel and lutetium orbitals, revealing the influence of the lutetium coordination environment on the electronic properties of the nickel center nih.govrsc.org. Relativistic methods, which are crucial for accurately describing heavy elements like lutetium, have been used to investigate the conformation and bonding properties of lanthanide trihalides, including LuCl₃, highlighting the impact of relativistic effects on bond strength and character smu.edu. Furthermore, theoretical studies have explored the complex formation of lutetium(III) with various ligands, focusing on structural and bonding properties, often in comparison with other lanthanides acs.org. These studies collectively demonstrate the power of quantum chemical methods in predicting and explaining the behavior of lutetium in diverse chemical environments.

Electronic Structure Analysis and Bonding Characterization

The electronic structure and bonding character of lutetium(III) chloride and its complexes are key areas of computational investigation. Analysis of electron density distribution, often using methods like Quantum Theory of Atoms in Molecules (QTAIM), helps to characterize the nature of the chemical bonds.

Studies on organolanthanide complexes like CpLuCl₂(THF)₃ have revealed a predominantly ionic nature for the Lu–ligand bond, while the Lu–Cp bond exhibits a more covalent character researchgate.net. In the context of lutetium trihalides (LnX₃), relativistic DFT calculations indicate that the strength and covalency of the Lu–X bonds decrease with increasing halide size, following the trend LuF₃ > LuCl₃ > LuBr₃ smu.edu. A correlation has also been observed between a parameter quantifying resistance to conformational changes (local force constant associated with the dihedral angle) and the covalency of the Lu–X bond, with higher values indicating a stronger covalent character smu.edu. In bimetallic complexes, computational studies have identified polarized bonding interactions between the d orbitals of transition metals and the d orbitals of lutetium, with the lutetium contribution varying depending on the coordination environment nih.govrsc.org. These analyses provide a detailed understanding of how electron density is distributed and shared, defining the strength and nature of interactions within lutetium-containing systems.

Table 1: Trends in Lu-X Bond Strength and Covalency

Halide (X)Relative Lu-X Bond StrengthRelative Lu-X Bond Covalency
Fluoride (F)HighestHighest
Chloride (Cl)IntermediateIntermediate
Bromide (Br)LowestLowest

*Based on relativistic DFT studies of lanthanide trihalides smu.edu.

Predictive Modeling of Material Properties (e.g., Vibrational Spectra)

Computational methods are extensively used to predict and interpret the material properties of lutetium compounds, with vibrational spectroscopy being a significant area. By calculating normal mode frequencies and analyzing the distribution of potential energy, theoretical models can simulate and assign Infrared (IR) and Raman spectra.

DFT calculations, often coupled with time-dependent DFT (TDDFT), are used to simulate electronic absorption spectra and interpret vibrational spectra of lutetium complexes researchgate.netmdpi.com. For instance, studies on lutetium complexes with porphyrazines have involved simulating IR spectra based on calculated normal mode frequencies and band intensities researchgate.netmdpi.com. While direct experimental vibrational spectra for LuCl₃ itself are less commonly detailed in the provided search results, the methodologies applied to other lutetium complexes, such as the prediction of metal-ligand binding modes through vibrational analysis mdpi.com, are directly transferable. Furthermore, simulations of Raman spectra for molten lanthanide chloride systems, like LaCl₃-CsCl mixtures, demonstrate the capability of computational approaches to model and understand the vibrational dynamics of these materials researchgate.net. The general framework for computing IR and Raman spectra from ab initio molecular dynamics (AIMD) trajectories, involving time-correlation functions of dipole moments and polarizability tensors, offers a robust approach for characterizing such materials nih.gov.

Molecular Dynamics Simulations of Lutetium(III) Chloride Systems

Molecular Dynamics (MD) simulations provide crucial insights into the dynamic behavior and structural arrangements of lutetium(III) ions and their chloride complexes, particularly in aqueous solutions. These simulations allow for the study of solvation shells, ion pairing, and diffusion processes.

Classical and ab initio molecular dynamics (AIMD) simulations have been performed to investigate the speciation and behavior of Lu³⁺ in aqueous solutions researchgate.netnih.govresearchgate.net. Studies on Lu³⁺ in water have characterized the solvation shell, revealing an average coordination number of eight, predominantly adopting a square antiprism (SAP) geometry, with occasional transitions to a nine-fold tricapped trigonal prism (TTP) configuration nih.govresearchgate.net. These simulations also provide data on Lu-O bond distances and can explore water exchange mechanisms around the lutetium ion nih.govresearchgate.net. Classical MD simulations have also been used to calculate potentials of mean force (PMF) for Lu³⁺ and other lanthanide ions interacting with ligands like chloride in aqueous solutions, enabling the determination of stability constants for ion pairs researchgate.net. These studies consistently show that Lu³⁺ forms more stable aqueous complexes compared to lighter lanthanides like La³⁺, which can have implications for separation processes researchgate.net. While simulations of lutetium microclusters exist, they typically focus on elemental lutetium rather than its chloride form aps.org. Methodological studies on other alkali metal chlorides and fluorides in aqueous solutions further highlight the application of MD in understanding ionic hydration and dynamics rsc.orge3s-conferences.org.

Table 2: Relative Stability of Lu(III) Ion Pairs in Aqueous Solution

LigandRelative Stability Constant (Lu-Ligand)
CO₃²⁻Highest
OH⁻High
SO₄²⁻Moderate-High
F⁻Moderate
HCO₃⁻Low-Moderate
Cl⁻Lowest

*Based on potential of mean force (PMF) calculations in aqueous solutions researchgate.net.

Table 3: Coordination Environment of Aqueous Lu(III) Ion

PropertyDescriptionSource(s)
Dominant GeometrySquare Antiprism (SAP) nih.govresearchgate.net
Secondary GeometryTricapped Trigonal Prism (TTP) observed with lower probability nih.govresearchgate.net
Coordination Number (CN)Predominantly 8-fold; occasional 9-fold nih.govresearchgate.net
Lu-O Bond Distance (Å)Approximately 2.35 Å (from ab initio MD) nih.gov
Solvation Shell DynamicsDynamic, with continuous changes between SAP and TTP geometries; water exchange mechanisms explored nih.govresearchgate.net

These computational investigations provide a foundational understanding of lutetium(III) chloride's behavior at a molecular level, crucial for its applications in materials science, catalysis, and other advanced fields.

Compound Name List:

Lutetium(III) chloride (LuCl₃)

Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O)

Lanthanide trihalides (LnX₃)

Lutetium microclusters (Lu<0xE2><0x82><0x99>)

Porphyrazine (Pz)

Tetrakis(1,2,5-thiadiazole)porphyrazine (TTDPz)

Nickel-lutetium complexes

Lutetium aqua ion [Lu(H₂O)ₙ]³⁺

Organolanthanide complexes (e.g., CpLuCl₂(THF)₃)

Separation and Purification Methodologies for Lutetium 177 Chloride in Radiopharmaceutical Precursor Development

Production Routes for Lutetium-177 (B1209992) Chloride (Direct and Indirect)

Lutetium-177 can be produced through two primary routes in nuclear reactors: the direct and indirect routes. nih.govnih.gov Each method presents distinct advantages and disadvantages concerning the specific activity of the final product and the presence of radionuclidic impurities.

The direct route involves the neutron irradiation of an enriched Lutetium-176 (¹⁷⁶Lu) target. nih.gov This process is characterized by the ¹⁷⁶Lu(n,γ)¹⁷⁷Lu reaction. A key advantage of this method is its relative simplicity and cost-effectiveness. nih.gov However, a significant drawback is the co-production of the long-lived metastable isomer, Lutetium-177m (¹⁷⁷ᵐLu), which can create challenges for waste management in clinical settings. researchgate.netnih.gov The final product from the direct route is termed "carrier-added" because the radioactive ¹⁷⁷Lu is mixed with the unreacted stable ¹⁷⁶Lu.

The indirect route utilizes an enriched Ytterbium-176 (¹⁷⁶Yb) target. rsc.org Through the ¹⁷⁶Yb(n,γ)¹⁷⁷Yb reaction, Ytterbium-177 is produced, which then decays via beta emission to Lutetium-177. rsc.org This method yields "no-carrier-added" (NCA) ¹⁷⁷Lu, which has a much higher specific activity. nih.gov A major advantage of the indirect route is the absence of the problematic ¹⁷⁷ᵐLu impurity, leading to a product with higher radionuclidic purity. nih.gov However, this process is more complex and expensive due to the need for sophisticated chemical separation of the microscopic amounts of ¹⁷⁷Lu from the macroscopic Ytterbium target. nih.govpurdue.edu

Table 1: Comparison of Direct and Indirect Production Routes for Lutetium-177
FeatureDirect RouteIndirect Route
Target MaterialEnriched Lutetium-176 (¹⁷⁶Lu)Enriched Ytterbium-176 (¹⁷⁶Yb)
Nuclear Reaction¹⁷⁶Lu(n,γ)¹⁷⁷Lu¹⁷⁶Yb(n,γ)¹⁷⁷Yb → ¹⁷⁷Lu
Specific ActivityLower (Carrier-Added)Higher (No-Carrier-Added) nih.gov
Key ImpurityLutetium-177m (¹⁷⁷ᵐLu) researchgate.netNone (below detection limits) nih.gov
Process ComplexityRelatively simple dissolutionComplex chemical separation required purdue.edu
CostLess expensive nih.govMore expensive nih.gov

Separation of Lutetium-177 from Target Materials (e.g., Ytterbium)

The separation of no-carrier-added ¹⁷⁷Lu from the bulk Ytterbium target is a critical and challenging step in the indirect production route, owing to the very similar chemical properties of these adjacent lanthanides. kns.orgnih.gov

Extraction chromatography is a widely employed method for the separation of Lutetium-177 from Ytterbium. This technique utilizes resins impregnated with organic extractants that exhibit different affinities for Lutetium and Ytterbium ions.

The process often involves multiple stages to achieve the desired purity. For example, a semi-automated modular system based on multistage extraction chromatography using LN2 and DGA resins (three stages each) has been described for the rapid isolation of medical-grade NCA ¹⁷⁷Lu. rsc.org In one reported method, after dissolving the irradiated Ytterbium target, the solution is passed through a column containing LN2 resin. The Ytterbium is washed off, and the ¹⁷⁷Lu is then eluted. tums.ac.ir For further purification and to adjust the acidity of the solution, a DGA resin can be used in a subsequent step. tums.ac.ir

Table 2: Research Findings in Extraction Chromatography for Lu/Yb Separation
Resin/MethodKey FindingsReported Yield/Purity
LN2 and DGA ResinsA semi-automated, multi-stage system allows for rapid and efficient separation. rsc.orgSeparation efficiency of ~72% was observed. rsc.org
HEH[EHP] on Amberchrom CG-71A three-section flowsheet was developed for large-scale separation. nih.govEstimated ¹⁷⁷Lu recovery of 73% with a Yb decontamination factor of 10⁶. nih.gov
Rext-P350 ResinDemonstrated superior separation performance compared to P507 extraction resin. A two-stage process was designed for efficient separation. mdpi.comAchieved a Lu³⁺ purity of 90.9% and a yield of 98.4% when separating 0.045 mg of Lu³⁺ from 200 mg of Yb³⁺. mdpi.com

Amalgamation, or cementation, is another effective technique for separating Lutetium-177 from Ytterbium. This electrochemical method is based on the selective reduction of Ytterbium ions and their amalgamation with mercury.

In this process, the irradiated Ytterbium target is dissolved, and the solution is subjected to electrolysis in the presence of a mercury cathode. Ytterbium is selectively extracted into the sodium amalgam from chloride/acetate (B1210297) electrolytes. researchgate.net This is followed by a final cation exchange purification step to remove any remaining traces of Ytterbium and other impurities. researchgate.net

Purification of Lutetium-177 Chloride Solutions

Following the initial separation from the target material, the Lutetium-177 chloride solution undergoes further purification to remove any remaining metallic and radiochemical impurities, ensuring it meets the stringent quality requirements for radiopharmaceutical use.

A critical step in the purification process is the removal of undesirable metal cation contaminants, including Hafnium, Zinc, and Iron. google.com Hafnium can be introduced into the solution from glassware, so storing and transporting the purified Lutetium-177 chloride in polypropylene vials is recommended to prevent this contamination. google.com

A common method for removing these contaminants is through anion exchange chromatography. The Lutetium-177 chloride solution, typically in dilute hydrochloric acid, is passed through a column containing a strong anion exchange resin. google.com Under these conditions, the undesirable metal cation contaminants are retained on the resin bed, while the purified Lutetium-177 passes through. google.com For example, a Dowex 1X8-200 ion exchange resin can be used for this purpose. google.com

To ensure the final Lutetium-177 chloride solution is suitable for radiolabeling, its radiochemical purity must be rigorously assessed. Radiochemical purity is the proportion of the total radioactivity that is present in the desired chemical form. ymaws.com Several analytical techniques are employed for this purpose.

Instant Thin-Layer Chromatography (ITLC): ITLC is a rapid and straightforward method used to separate different chemical forms of the radionuclide. iaea.org A spot of the Lutetium-177 chloride solution is applied to a stationary phase (e.g., a silica gel coated plate), and a mobile phase (solvent) is allowed to travel up the plate. ymaws.com Different species will migrate at different rates, allowing for the quantification of the desired Lutetium-177 chloride and any radiochemical impurities like free ¹⁷⁷Lu³⁺. researchgate.net For example, a solution of sodium citrate (B86180) can be used as the mobile phase in TLC to determine the radiochemical purity of Lutetium-177. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation of the components in the Lutetium-177 chloride solution. nih.gov The sample is injected into a column, and a liquid mobile phase carries it through. The different components are separated based on their interaction with the column's stationary phase. A radioactivity detector is used to generate a chromatogram, showing peaks corresponding to the different radioactive species present. nih.gov HPLC can be used to determine the retention times of ¹⁷⁷Lu-labeled compounds and free ¹⁷⁷Lu impurities, thereby assessing the radiochemical purity. nih.gov

High-Purity Germanium (HPGe) Spectroscopy: HPGe spectroscopy is a non-destructive technique used to identify and quantify the radionuclides present in a sample. It measures the characteristic gamma rays emitted by each radionuclide. This method is essential for determining the radionuclidic purity of the Lutetium-177, ensuring that no other gamma-emitting isotopes are present in significant quantities.

Table 3: Methods for Radiochemical Purity Assessment of Lutetium-177 Chloride
MethodPrincipleInformation Obtained
Instant Thin-Layer Chromatography (ITLC)Separation based on differential migration on a stationary phase with a mobile phase. ymaws.comQuantification of different chemical forms of ¹⁷⁷Lu (e.g., bound vs. free). researchgate.net
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on interaction with a column's stationary phase under high pressure. nih.govPrecise quantification of radiochemical purity and identification of impurities. nih.gov
High-Purity Germanium (HPGe) SpectroscopyDetection and analysis of characteristic gamma-ray energies emitted by radionuclides.Identification and quantification of all gamma-emitting radionuclides present, ensuring radionuclidic purity.

Stability Studies of Lutetium-177 Chloride Solutions (e.g., Radiolysis Mitigation)

The stability of Lutetium-177 (¹⁷⁷Lu) chloride solutions is a critical parameter, as degradation can impact the efficacy of subsequent radiolabeling procedures. A primary challenge to the stability of high-activity radiopharmaceutical solutions is radiolysis . This phenomenon involves the decomposition of the solvent (typically water) by the emitted radiation, leading to the formation of highly reactive free radicals and oxidizing species. These species can degrade the radiolabeled molecule, reducing its radiochemical purity. nih.govresearchgate.net

The extent of radiolytic degradation is influenced by several factors, including the total radioactivity, the volume of the solution (radioactive concentration), storage time, and the composition of the solution. nih.govresearchgate.net Studies have shown that the absorbed radiation dose is the dominant factor influencing the decrease in radiochemical purity. nih.govresearchgate.net

To counteract the effects of radiolysis, stabilizers or radical scavengers are incorporated into the formulation. These compounds, often referred to as "quenchers," protect the radiopharmaceutical by reacting with the harmful radiolytic species. Commonly used stabilizers for lutetium-177 preparations include:

Ascorbic acid (Vitamin C) : Acts as an antioxidant. Studies have shown that using an ascorbate buffer and freezing the preparation can result in appropriate stability for over 48 hours. nih.govresearchgate.net

Gentisic acid : Functions as a radical scavenger. nih.govresearchgate.net

Ethanol (B145695) : Offers protection against radiolysis, with studies indicating that 10% ethanol can maintain high radiochemical purity. nih.gov

Methionine : Another effective scavenger that can preserve radiochemical purity over time. nih.gov

Interactive Table: Common Stabilizers for Mitigating Radiolysis in ¹⁷⁷Lu Solutions

StabilizerClassFunction
Ascorbic AcidAntioxidantScavenges free radicals to prevent degradation. nih.gov
Gentisic AcidRadical ScavengerNeutralizes reactive species generated by radiolysis. nih.gov
EthanolRadical ScavengerProvides effective protection against radiolytic decomposition. nih.gov
MethionineRadical ScavengerHelps maintain high radiochemical purity. nih.gov

Development of Good Manufacturing Practice (GMP) Processes for Lutetium-177 Chloride

The transition of Lutetium-177 (¹⁷⁷Lu) chloride from a radiochemical to an active pharmaceutical ingredient (API) for therapeutic use necessitates strict adherence to Good Manufacturing Practice (GMP) . researchgate.netresearchgate.net GMP guidelines are a set of principles and procedures that ensure the consistent production and control of materials to quality standards appropriate for their intended use. nih.gov The goal of implementing GMP is to guarantee the quality, safety, and efficacy of the final radiopharmaceutical product. nih.gov

The development of a GMP process for ¹⁷⁷Lu chloride encompasses all stages of production, from raw material sourcing to final product release. Key elements include:

Facilities and Environment : Production must occur in controlled environments, such as cleanroom suites, to prevent particulate and microbial contamination. researchgate.netresearchgate.net This includes maintaining a low particulate environment through HEPA filtration in hot cells and dedicated areas for target preparation. researchgate.netresearchgate.net Environmental monitoring procedures are implemented to ensure the facility consistently meets the required classification (e.g., ISO 7 or ISO 8). researchgate.netresearchgate.net

Process Validation : All manufacturing processes must be validated to demonstrate that they are robust and consistently produce a product meeting predetermined specifications. This provides confidence and reassurance of quality and lot-to-lot consistency. researchgate.net

Quality Control (QC) : Rigorous QC testing is performed on the final ¹⁷⁷Lu chloride solution before it is released for clinical use. This is a critical component of GMP to ensure the product is safe and pure.

Documentation : Comprehensive documentation is essential for traceability and compliance. This includes standard operating procedures (SOPs), batch manufacturing records, and QC testing results.

Adherence to GMP is a regulatory requirement and is crucial for any institution aiming to supply ¹⁷⁷Lu chloride for the development and clinical use of therapeutic radiopharmaceuticals. researchgate.netallcells.com

Interactive Table: Key Quality Control Tests for GMP-Grade Lutetium-177 Chloride

ParameterAcceptance CriteriaPurpose
Radionuclidic Purity ≥99.9% researchgate.netTo ensure the absence of other radioactive isotopes.
Radiochemical Purity Typically >95%To confirm that ¹⁷⁷Lu is in the correct chemical form (Lu³⁺).
pH Within a specified range (e.g., 1-2)To ensure compatibility with subsequent labeling reactions.
Bacterial Endotoxins ≤ 175 EU/V researchgate.netTo ensure the product is free from pyrogenic substances.
Sterility Must be sterileTo prevent microbial contamination in the final injectable product.

Historical Context and Evolution of Lutetium Chloride Research

Early Discoveries of Lutetium and its Separation from Ytterbium (1907)

The year 1907 marked a pivotal moment in the exploration of the rare earth elements with the independent discovery of lutetium by three scientists: Georges Urbain in France, Carl Auer von Welsbach in Austria, and Charles James in the United States nist.govrsc.orgazom.comwikipedia.org. These researchers were all investigating samples of ytterbium oxide (ytterbia), which was then believed to consist solely of the element ytterbium, first isolated by Jean Charles Galissard de Marignac. Through meticulous chemical separation techniques, particularly fractional crystallization, they identified lutetium as a distinct element present as an impurity in ytterbia rsc.orgazom.comchemicool.comnih.gov.

A dispute arose regarding the priority of discovery, with Urbain and von Welsbach accusing each other of basing their work on the other's findings. Ultimately, Georges Urbain was granted naming rights as he published his results first. He proposed the name "lutecium," derived from "Lutetia," the ancient Roman name for Paris, his native city rsc.orgazom.comwikipedia.orgnih.gov. Von Welsbach had proposed "cassiopeium," which was used by some German scientists for many years. The spelling was officially changed to "lutetium" in 1949 rsc.orgnih.gov. The separation of lutetium from ytterbium proved to be exceptionally difficult due to their similar chemical properties, highlighting the need for refined analytical and separation methodologies azom.comchemicool.com.

Pioneering Work in Lutetium Chemistry

Following its discovery, pioneering work in lutetium chemistry focused on understanding its fundamental chemical behavior and the properties of its compounds. Lutetium, situated at the end of the lanthanide series, exhibits characteristics typical of this group, most notably its predominant +3 oxidation state azom.comwikipedia.orgchemicool.comsamaterials.com. Early investigations revealed that lutetium is the smallest and hardest of the lanthanide elements, a consequence of the lanthanide contraction azom.comwikipedia.org. Its compounds, including its salts, were generally observed to be colorless azom.comchemicool.com.

Initial research also involved characterizing the structure of lutetium compounds. For instance, X-ray diffraction studies on lutetium compounds identified novel bonding arrangements, such as organic rings bound in an "end-on" or monohapto fashion, which was a significant finding in lanthanide chemistry rsc.org. These early studies laid the groundwork for a deeper understanding of lutetium's place within the periodic table and its unique chemical reactivity, even as the full extent of its elemental properties was still being elucidated.

Methodological Advancements in Lutetium Chloride Synthesis and Characterization

The synthesis and characterization of this compound (LuCl₃) were critical steps in the early study of this element, particularly as it served as a precursor for producing pure lutetium metal. The difficulty in separating lutetium meant that obtaining pure lutetium compounds, including its chloride, required sophisticated techniques.

Synthesis of Anhydrous this compound: A significant advancement in the preparation of anhydrous lutetium(III) chloride was the development of methods involving the reaction of lutetium compounds with chlorinating agents. The "Taylor & Carter's method," later refined by others, involved heating hydrated this compound or lutetium oxide with ammonium (B1175870) chloride (NH₄Cl) in a stream of inert gas at elevated temperatures (200-400°C) nist.govacs.org. This process aimed to sublime the ammonium chloride, leaving behind the anhydrous this compound. Other approaches involved high-temperature reactions of lutetium metal powders with dry hydrogen chloride (HCl) americanelements.com. These methods were crucial for obtaining the anhydrous form, which is essential for subsequent reduction to the pure metal.

Synthesis of Hydrated this compound: The hydrated forms of this compound, such as LuCl₃·6H₂O, were typically prepared by dissolving lutetium oxide (Lu₂O₃) in dilute hydrochloric acid (HCl), followed by evaporation and crystallization nist.govwebelements.co.uk. These hydrated salts are generally more accessible than the anhydrous form.

Characterization Techniques: Early characterization of this compound relied on established analytical methods to confirm its composition and purity. These included:

Elemental Analysis: Determining the percentage of lutetium and chlorine in the compound wikipedia.org.

Titration Methods: Quantifying the metal content through complexometric titration, often using Trilon B (EDTA), and chloride content via the Volhard method nist.gov.

Spectroscopy: Infrared (IR) spectroscopy was used to confirm the absence of water in anhydrous samples nist.gov. Colorimetric analysis or the oxalate (B1200264) method were also employed for lutetium determination nist.gov.

X-ray Analysis: Structural studies were conducted using X-ray diffraction to determine the crystal structure of this compound and its solvates nist.govmdpi.com.

The development of ion exchange and solvent extraction techniques from the 1940s onwards also significantly improved the ability to isolate lutetium and its compounds in purer forms, contributing to more accurate synthesis and characterization chemicool.com. These advancements were vital for moving beyond the initial challenges posed by the element's close chemical similarity to other lanthanides.

Future Research Directions in Lutetium Iii Chloride Chemistry

Advanced Synthesis Techniques for Novel Lutetium(III) Chloride Compounds

The synthesis of novel lutetium(III) chloride compounds is moving beyond traditional methods, with a focus on creating complexes with tailored properties and functionalities. Lutetium(III) chloride serves as a critical precursor in these advanced synthetic strategies. A significant area of research is the development of chiral-bridged lutetium catalysts. These catalysts are instrumental in asymmetric synthesis, a field focused on creating chiral molecules with specific three-dimensional arrangements. For instance, lutetium(III) chloride is a starting material for synthesizing chiral-bridged aminotroponiminate complexes of lutetium, which have shown promise as catalysts for asymmetric hydroamination. sigmaaldrich.com

Another promising direction is the synthesis of lutetium phthalocyanine (B1677752) derivatives. These complex molecules have unique electronic and optical properties, making them interesting for applications in materials science. The synthesis of compounds like LuPc₂·CH₂Cl₂ and [LuPc(OAc)(H₂O)₂]·H₂O·2CH₃OH showcases the versatility of lutetium in forming intricate coordination structures.

Future efforts will likely concentrate on developing more efficient and scalable synthesis routes for these and other novel lutetium compounds. This includes exploring new solvent systems, reaction conditions, and precursor materials to fine-tune the structure and reactivity of the final products.

Exploration of New Ligand Systems and Coordination Architectures

The properties and reactivity of lutetium(III) chloride complexes are intrinsically linked to the nature of the ligands coordinated to the lutetium center. Consequently, a major thrust of future research is the design and synthesis of new ligand systems to create novel coordination architectures with specific functionalities.

Researchers are exploring a variety of multidentate ligands, which can bind to the lutetium ion through multiple donor atoms, leading to more stable and well-defined complexes. An example is the use of aminotroponiminate ligands to create chiral catalysts. sigmaaldrich.com The design of these ligands is crucial for controlling the stereochemistry of the catalytic reactions.

Another area of interest is the use of macrocyclic ligands, such as phthalocyanines, to encapsulate the lutetium ion. acs.org This can lead to highly stable complexes with potential applications in areas like molecular electronics and photodynamic therapy. The exploration of linear and macrocyclic polydentate amino-carboxylate donor ligands is also a key area, particularly for the development of chelating agents for medical applications.

The table below summarizes some of the key ligand systems being explored in lutetium(III) chemistry.

Ligand TypeExamplePotential Application
AminotroponiminateChiral-bridged aminotroponiminatesAsymmetric Catalysis
PhthalocyanineLuPc₂Materials Science, Photodynamic Therapy
Amino-carboxylatesDOTARadiopharmaceuticals

Future research will focus on designing ligands with even greater control over the electronic and steric properties of the lutetium center, enabling the development of complexes with tailored reactivity and selectivity.

Tailoring Lutetium(III) Chloride for Specific Catalytic Transformations

Lutetium(III) chloride and its derivatives are emerging as versatile catalysts for a range of organic transformations. stanfordmaterials.comchemicalbook.com A key future direction is the tailoring of these catalysts for specific and challenging chemical reactions.

One of the most promising applications is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. As mentioned, chiral lutetium complexes derived from lutetium(III) chloride are effective catalysts for asymmetric hydroamination. sigmaaldrich.com Future work will likely expand the scope of these catalysts to other asymmetric transformations, such as aldol reactions, Diels-Alder reactions, and epoxidations.

Lutetium-based catalysts are also being investigated for polymerization reactions. stanfordmaterials.com By carefully designing the ligand environment around the lutetium center, it is possible to control the polymerization process to produce polymers with specific properties, such as molecular weight and tacticity. Other areas of catalytic application include alkylation and hydrogenation reactions. stanfordmaterials.com

The development of highly active and selective lutetium catalysts will require a combination of experimental and computational approaches. This will enable a deeper understanding of the reaction mechanisms and facilitate the rational design of more efficient catalytic systems.

Integration of Lutetium(III) Chloride in Multifunctional Materials

Lutetium(III) chloride is a valuable precursor for the synthesis of a variety of multifunctional materials with applications in optics, electronics, and medicine. Future research will focus on the rational design and fabrication of novel materials with enhanced performance and new functionalities.

A significant area of investigation is the development of luminescent materials. Lutetium(III) chloride is used as a starting material to prepare doped lutetium oxide nanophosphors and lutetium aluminum garnet (LuAG), which are used in scintillation detectors and for bioimaging. sigmaaldrich.com Future work will aim to improve the quantum efficiency and tune the emission properties of these materials for specific applications.

The table below highlights some of the multifunctional materials derived from lutetium(III) chloride.

MaterialApplication
Doped Lutetium Oxide NanophosphorsBioimaging, Lighting
Lutetium Aluminum Garnet (LuAG)Scintillation Detectors, Lasers
LuPO₄ NanophosphorsBioimaging

Furthermore, the integration of lutetium(III) chloride into hybrid organic-inorganic materials and nanocomposites is an emerging area. These materials can combine the unique properties of the lutetium ion with the processability and functionality of organic polymers, leading to new materials for sensors, catalysts, and drug delivery systems.

Computational Chemistry Driven Discovery and Design

Computational chemistry is becoming an indispensable tool in the study of lutetium(III) chloride and its complexes. Density Functional Theory (DFT) and other computational methods are being used to investigate the electronic structure, bonding, and reactivity of these compounds, providing insights that are often difficult to obtain through experiments alone.

Future research will increasingly rely on computational modeling to:

Design new ligands: Computational screening can be used to identify promising ligand candidates with desired electronic and steric properties for specific applications.

Elucidate reaction mechanisms: DFT calculations can be used to map out the potential energy surfaces of catalytic reactions, providing a detailed understanding of the reaction pathways and the factors that control selectivity.

Predict the properties of new materials: Computational simulations can be used to predict the optical, electronic, and magnetic properties of new lutetium-based materials, guiding the synthetic efforts towards materials with desired functionalities.

The synergy between computational and experimental studies will be crucial for accelerating the discovery and design of new lutetium(III) chloride compounds with tailored properties for a wide range of applications.

Innovations in Lutetium-177 (B1209992) Chloride Production and Purification for Radiochemical Applications

The radioisotope lutetium-177 (¹⁷⁷Lu) is of immense importance in nuclear medicine for targeted radionuclide therapy. A significant focus of future research is on innovating the production and purification of lutetium-177 chloride (¹⁷⁷LuCl₃) to meet the growing clinical demand and to improve its quality.

There are two primary production routes for ¹⁷⁷Lu:

Carrier-Added (c.a.) ¹⁷⁷Lu: This is produced by the direct neutron irradiation of enriched lutetium-176 (¹⁷⁶Lu). While this method is relatively straightforward, the final product contains non-radioactive lutetium isotopes, which reduces the specific activity. nrgpallas.com

No-Carrier-Added (n.c.a.) ¹⁷⁷Lu: This is produced indirectly by the neutron irradiation of enriched ytterbium-176 (¹⁷⁶Yb), which then decays to ¹⁷⁷Lu. This route yields a product with much higher specific activity, which is highly desirable for radiopharmaceutical applications. nrgpallas.comshinefusion.com

The table below compares the two production methods.

FeatureCarrier-Added (c.a.) ¹⁷⁷LuNo-Carrier-Added (n.c.a.) ¹⁷⁷Lu
Target Material Enriched ¹⁷⁶LuEnriched ¹⁷⁶Yb
Production Route Direct (n,γ) reactionIndirect via β⁻ decay of ¹⁷⁷Yb
Specific Activity LowerHigher
Presence of ¹⁷⁷ᵐLu YesVery low levels
Purification SimplerMore complex

Future innovations will focus on optimizing the production of n.c.a. ¹⁷⁷LuCl₃. This includes developing more efficient methods for separating the microscopic amounts of ¹⁷⁷Lu from the macroscopic ytterbium target. nrgpallas.com Advanced chromatographic techniques, such as ion exchange and extraction chromatography, are being explored to achieve high purity ¹⁷⁷LuCl₃ suitable for clinical use. researchgate.nettum.de Furthermore, research is ongoing to develop automated and GMP-compliant production processes to ensure a reliable and safe supply of this critical medical radioisotope. nrgpallas.com

Interdisciplinary Research with Lutetium(III) Chloride

The unique properties of lutetium make lutetium(III) chloride a valuable tool for interdisciplinary research, bridging chemistry, physics, materials science, and medicine. The future will see an expansion of collaborative research efforts to explore new and innovative applications of this compound.

The most prominent area of interdisciplinary research is in the development of radiopharmaceuticals for cancer diagnosis and therapy. researchgate.netcancer.gov This involves collaboration between chemists, biologists, physicists, and clinicians to design, synthesize, and evaluate new ¹⁷⁷Lu-labeled targeting molecules. These collaborations are essential for translating basic research findings into clinical applications that can improve patient outcomes.

Beyond medicine, interdisciplinary research is also exploring the use of lutetium(III) chloride in:

Advanced Materials: Collaborations between chemists and materials scientists are leading to the development of new scintillators, phosphors, and laser materials with enhanced performance. stanfordmaterials.com

Catalysis: Joint efforts between organometallic chemists and chemical engineers are focused on developing practical and sustainable catalytic processes using lutetium-based catalysts.

Nanoscience: The integration of lutetium compounds into nanomaterials is a rapidly growing field, with potential applications in bioimaging, drug delivery, and electronics.

The continued collaboration across different scientific disciplines will be a key driver of innovation in the field of lutetium(III) chloride chemistry, leading to new discoveries and technologies with broad societal impact.

Q & A

Q. What experimental methods are recommended for measuring the solubility of LuCl₃·6H₂O in non-aqueous solvents?

Use isothermal saturation techniques under controlled humidity (e.g., in a dry box) to prevent hydration changes. Measure dissolved Lu³⁺ via atomic absorption spectroscopy or inductively coupled plasma (ICP) analysis after evaporating the solvent at 200–400°C. Calibrate temperature precisely (±0.1°C) and account for solvent purity, as impurities like water can skew results. For example, Sakharova and Ezhova reported solubility values using 96.8% ethanol, while Mikheev and Kamenskaya used LuCl₃·3C₆H₁₈N₃₀P as a solvent .

Q. What safety protocols should be followed when handling lutetium chloride in laboratory settings?

Use impermeable gloves (tested for chemical resistance) and goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods. Although no specific respiratory protection is mandated, ensure proper ventilation. Store LuCl₃ in airtight containers to prevent hydrolysis or moisture absorption, as hydrated forms may alter reactivity .

Q. How can researchers verify the purity of LuCl₃·6H₂O for synthetic applications?

Perform elemental analysis (e.g., ICP-MS) to quantify lutetium content (>99.95% Lu₂O₃/TREO). Test for impurities like Fe₂O₃ (<0.001%) and SiO₂ (<0.002%) using X-ray fluorescence or spectrophotometry. Dissolve samples in water to confirm clarity and absence of precipitates, which indicate contamination .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for LuCl₃·6H₂O be resolved?

Cross-validate solvent composition, hydration state, and temperature controls. For example, Lyubimov and Batyaev observed enhanced Lu₂O₃ solubility in SnCl₄/POCl₃ mixtures due to ligand exchange, whereas other studies used simpler solvents. Replicate experiments under identical conditions and use advanced data treatments (e.g., activity coefficient corrections for ionic strength) .

Q. What methodological considerations are critical for subchronic toxicity studies of this compound in animal models?

Use dose ranges spanning 5–590 mg Lu/kg-day (based on 90-day rat studies) and monitor hematological parameters (e.g., erythrocyte counts, hemoglobin) biweekly. Perform histopathological examinations of organs post-exposure. Note that Haley et al. (1964) found no adverse effects at 504 mg Lu/kg-day, suggesting a high NOAEL (No Observed Adverse Effect Level) .

Q. How can radiochemical purity of [¹⁷⁷Lu]LuCl₃ be ensured for radiopharmaceutical labeling?

Employ ion-exchange chromatography to isolate ¹⁷⁷Lu from co-produced ¹⁷⁷mLu (a long-lived impurity). Validate purity via gamma spectroscopy (e.g., 208 keV photopeak for ¹⁷⁷Lu) and radiometric titration. Maintain radiochemical purity >99% by optimizing irradiation time and target enrichment (e.g., ¹⁷⁶Lu-enriched targets reduce unwanted isotopes) .

Q. What techniques are used to determine hydrolysis constants of Lu³⁺ in aqueous solutions?

Use potentiometric titration in 2 M NaClO₄ under nitrogen to prevent CO₂ interference. Calculate stability constants for chloride complexes (e.g., [LuCl]²⁺) using computational models like Hyperquad. Compare results with other lanthanides (e.g., La³⁺, Pr³⁺) to assess trends in ionic radius and charge density effects .

Data Analysis & Optimization

Q. How can researchers optimize the production yield of carrier-added ¹⁷⁷LuCl₃ for clinical studies?

Irradiate ¹⁷⁶Lu-enriched targets (≥99% isotopic purity) in nuclear reactors to maximize ¹⁷⁷Lu yield. Limit irradiation time to minimize ¹⁷⁷mLu formation (half-life: 160 days). Post-irradiation, dissolve targets in HCl and purify via solvent extraction (e.g., using HDEHP resins). Achieve yields of ~50 patient doses per mg of enriched Lu .

Q. What statistical approaches are recommended for analyzing rare earth toxicity data with limited sample sizes?

Apply Bayesian hierarchical models to account for variability in small datasets (e.g., n=6 rats per group). Use non-parametric tests (e.g., Kruskal-Wallis) for hematological parameters and survival analysis for subchronic studies. Meta-analyze existing rare earth data to infer Lu-specific trends .

Synthesis & Characterization

Q. How does the hydration state of LuCl₃ affect its reactivity in coordination chemistry?

Anhydrous LuCl₃ reacts vigorously with Lewis bases (e.g., THF) to form adducts, while LuCl₃·6H₂O requires dehydration under vacuum (150–200°C) to activate. Characterize intermediates via XRD and TGA to confirm phase transitions. Hydrated forms are preferred for aqueous synthesis of luminescent complexes (e.g., Lu-doped scintillators) .

Q. What analytical methods are suitable for characterizing this compound nanoparticles?

Use TEM for size distribution analysis and dynamic light scattering (DLS) for colloidal stability. Confirm surface functionalization via FTIR or XPS. For in vivo applications, assess biodistribution using radiolabeled analogs (e.g., ¹⁷⁷LuCl₃) and SPECT/CT imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.